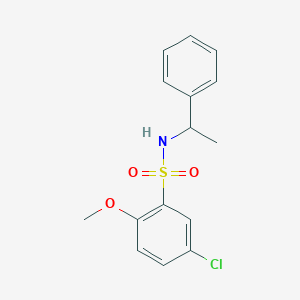
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its binding to the P2X7 receptor. This binding inhibits the function of the receptor, leading to a range of downstream effects on cellular signaling pathways. In addition to its effects on the P2X7 receptor, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have activity against other ion channels and neurotransmitter receptors, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide are varied and complex. In addition to its effects on ion channels and neurotransmitter receptors, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have effects on calcium signaling and intracellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in scientific research is its potent activity against the P2X7 receptor. This makes it a valuable tool for investigating the role of this receptor in a range of biological processes. However, there are also some limitations to using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. For example, its effects on other ion channels and neurotransmitter receptors can make it difficult to isolate the specific effects of P2X7 inhibition. Additionally, its potency can make it difficult to control dosage and avoid potential side effects.
未来方向
There are a number of future directions for research on 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of the P2X7 receptor, which could help to overcome some of the limitations of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. Additionally, further studies are needed to fully understand the range of biological processes that are affected by 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and other P2X7 inhibitors. Finally, there is potential for the development of new therapeutic agents based on the activity of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and related compounds.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction results in the formation of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, which can then be purified and used in scientific research.
科学研究应用
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and calcium signaling. In particular, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to be a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel that is involved in a range of physiological processes. This inhibition has been shown to have a variety of effects on cellular signaling pathways, making 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide a valuable tool for investigating the role of the P2X7 receptor in health and disease.
属性
产品名称 |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H16ClNO3S |
分子量 |
325.8 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3 |
InChI 键 |
JRJYUPXROXOZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)




![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)



